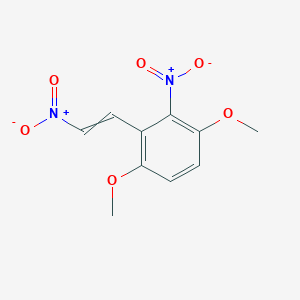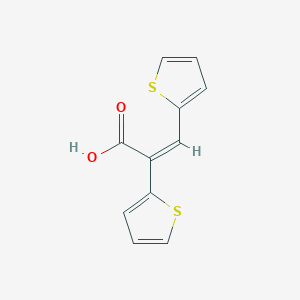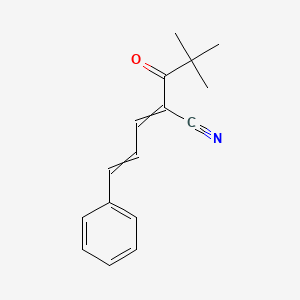
Pentane-2,4-dione terbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-2,4-dione terbium is a coordination compound formed by the reaction of terbium ions with pentane-2,4-dione. This compound is part of the broader class of metal β-diketonates, which are known for their stability and luminescent properties. Terbium, a rare earth element, is often used in these compounds due to its unique electronic properties that make it useful in various applications, including luminescent materials and catalysts .
Vorbereitungsmethoden
The synthesis of pentane-2,4-dione terbium typically involves the reaction of terbium isopropoxide with pentane-2,4-dione. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) in the presence of a catalyst like Speier’s catalyst. The process involves the silylation of 3-allylpentane-2,4-dione with triethoxysilane, followed by the reaction with terbium isopropoxide to form the desired complex .
Analyse Chemischer Reaktionen
Pentane-2,4-dione terbium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where terbium can change its oxidation state.
Substitution Reactions: The ligand (pentane-2,4-dione) can be substituted with other ligands under appropriate conditions.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions but often include modified β-diketonates or new coordination complexes .
Wissenschaftliche Forschungsanwendungen
Pentane-2,4-dione terbium has several scientific research applications:
Luminescent Materials: Due to its strong luminescence, it is used in the development of phosphors for lighting and display technologies.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biological Probes: Its luminescent properties make it useful as a probe in biological imaging and diagnostics.
Material Science: It is used in the synthesis of advanced materials, including sol-gel films and nanocomposites
Wirkmechanismus
The mechanism of action of pentane-2,4-dione terbium involves the coordination of the terbium ion with the oxygen atoms of the pentane-2,4-dione ligand. This coordination stabilizes the terbium ion and enhances its luminescent properties. The excitation of the terbium complex leads to electronic transitions that result in the emission of light at specific wavelengths, making it useful in luminescent applications .
Vergleich Mit ähnlichen Verbindungen
Pentane-2,4-dione terbium can be compared with other similar compounds such as:
- Europium 3-(3’-triethoxysilylpropyl)pentane-2,4-dione
- Ytterbium 3-(3’-triethoxysilylpropyl)pentane-2,4-dione
These compounds share similar preparation methods and luminescent properties but differ in their specific electronic transitions and applications. For example, europium complexes emit light at different wavelengths compared to terbium complexes, making them suitable for different types of luminescent applications .
Eigenschaften
Molekularformel |
C5H8O2Tb |
|---|---|
Molekulargewicht |
259.04 g/mol |
IUPAC-Name |
pentane-2,4-dione;terbium |
InChI |
InChI=1S/C5H8O2.Tb/c1-4(6)3-5(2)7;/h3H2,1-2H3; |
InChI-Schlüssel |
IJQCALOURNPVPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C.[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
![4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)
![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
![10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)

![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)


![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)



![methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B11726394.png)
